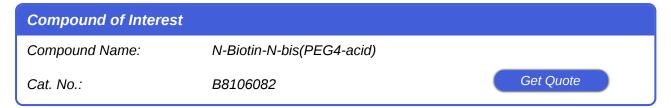




The Core Chemistry: Activating Carboxylic Acids for Amine Reaction

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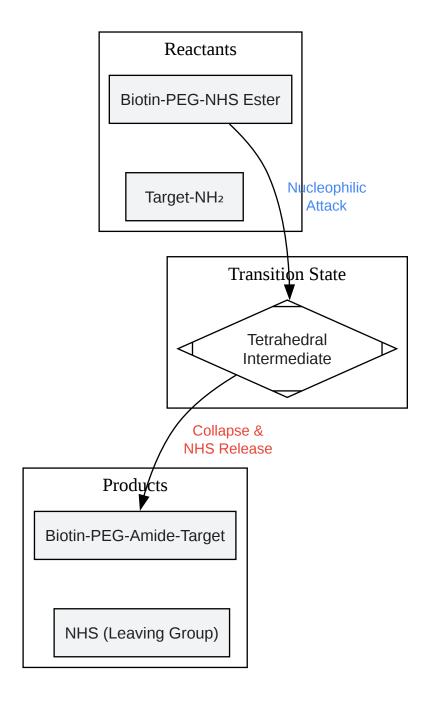
The molecule **N-Biotin-N-bis(PEG4-acid)** features two terminal carboxylic acid groups[1][2]. These acids do not react directly with primary amines under standard conditions. To form a stable amide bond, the carboxylic acids must first be "activated" into a more reactive form. A widely used and highly efficient method for this activation is the conversion of the carboxylic acids into N-hydroxysuccinimide (NHS) esters.[3]

This activation is typically achieved in situ using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide. Alternatively, a pre-activated NHS-ester derivative of the biotin-PEG reagent can be used directly[4][5]. This guide will focus on the subsequent, crucial reaction of the NHS ester with a primary amine.

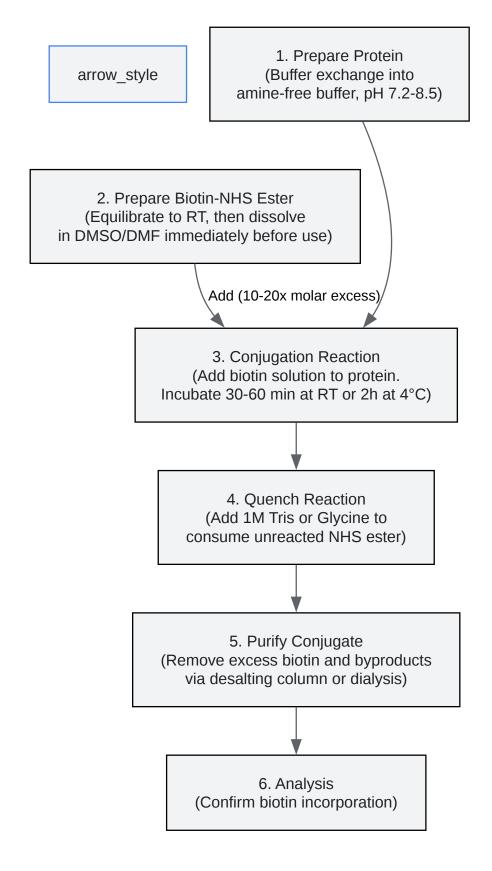












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